(R)-(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride
Description
®-(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with an amino group and a methanone group attached to a 4-isopropylphenyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Properties
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-(4-propan-2-ylphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)12-5-7-13(8-6-12)15(18)17-9-3-4-14(16)10-17;/h5-8,11,14H,3-4,9-10,16H2,1-2H3;1H/t14-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPDPNXSNQSYJP-PFEQFJNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where the piperidine ring is reacted with an amine source under reducing conditions.
Attachment of the Methanone Group: The methanone group is introduced through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It serves as a probe to understand the binding mechanisms and activity of piperidine-based compounds in biological systems.
Medicine
In medicinal chemistry, ®-(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride is investigated for its potential therapeutic effects. It is a candidate for drug development, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and amino group are crucial for binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
®-3-Aminopiperidine: A simpler analog with similar biological activity but lacking the methanone and isopropylphenyl groups.
4-Isopropylphenylmethanone: Shares the methanone and isopropylphenyl moieties but lacks the piperidine ring.
®-3-Aminopiperidin-1-ylmethanone: Similar structure but without the isopropylphenyl group.
Uniqueness
®-(3-Aminopiperidin-1-yl)(4-isopropylphenyl)methanone hydrochloride is unique due to its combination of a piperidine ring, amino group, methanone group, and isopropylphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
